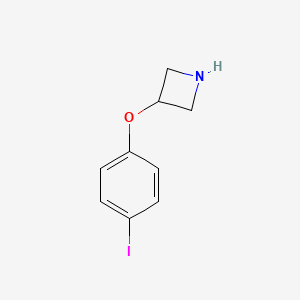![molecular formula C12H16BrCl2NO B1441196 4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1219972-49-2](/img/structure/B1441196.png)
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride (4-BCPMP) is a chemical compound that has been studied for its potential applications in scientific research. 4-BCPMP is a derivative of piperidine, a cyclic organic compound found in nature, and is composed of two aromatic rings, a bromine atom, and a chlorine atom. 4-BCPMP has been studied for its potential applications in organic synthesis and drug discovery.
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
Research by Massicot, Steiner, and Godfroid (1985) demonstrated that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a structurally related compound, reduces food intake and weight gain in obese rats. This compound increased free fatty acid concentration in treated obese rats, indicating its potential in metabolic studies (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior and Toxicity
Another study by Massicot, Thuillier, and Godfroid (1984) focused on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride's effects on feeding behavior. It was found to affect the satiety center by reducing obesity in mice without psychotropic activity, indicating its potential for understanding feeding behaviors (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effects
Research by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170), showed that it increases energy expenditure by elevating resting oxygen consumption. This compound stimulated mitochondrial oxygen consumption and disrupted oxidative phosphorylation, suggesting a link to resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Lipolytic Effects
A study by Massicot, Falcou, Steiner, and Godfroid (1986) found that adding 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride to incubation mediums led to an increase in glycerol release from adipocytes. This dose-dependent stimulation highlights its potential for understanding lipid metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).
Synthesis and Biological Activities
Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and evaluated them for various biological activities. This study demonstrates the versatility of piperidine derivatives in pharmacological research, highlighting potential applications in analgesic and antifungal activities (Rameshkumar et al., 2003).
Synthesis and Growth-Promoting Activity
Omirzak et al. (2013) researched the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, finding that certain derivatives had high growth-promoting activity in plants. This indicates potential agricultural applications of piperidine derivatives (Omirzak et al., 2013).
Antibacterial Potential
A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds, including those with piperidine structures, showed moderate antibacterial activity, particularly against Gram-negative strains (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
4-[(2-bromo-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIYNLEYGSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



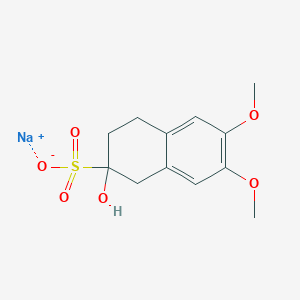
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol](/img/structure/B1441117.png)
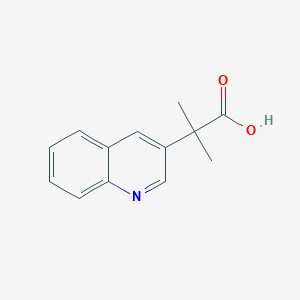
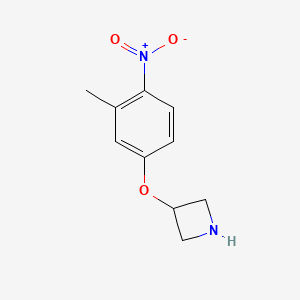
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)
![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)
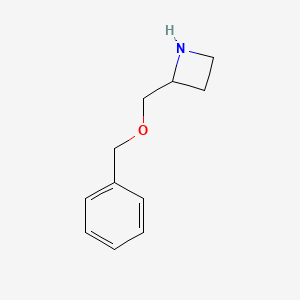
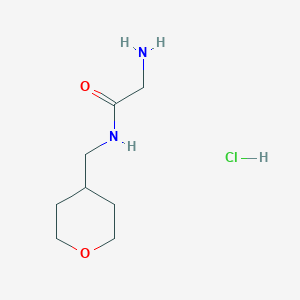
![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
